3-Acetylpyridine deamino NAD

Description

The exact mass of the compound 3-Acetylpyridine hypoxanthine dinucleotide is 663.09788917 g/mol and the complexity rating of the compound is 1210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4002-09-9 |

|---|---|

Molecular Formula |

C22H27N5O15P2 |

Molecular Weight |

663.4 g/mol |

IUPAC Name |

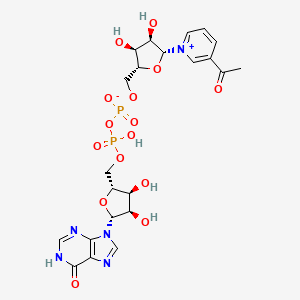

[(3S,4R,5S)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,4R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C22H27N5O15P2/c1-10(28)11-3-2-4-26(5-11)21-17(31)15(29)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(30)18(32)22(41-13)27-9-25-14-19(27)23-8-24-20(14)33/h2-5,8-9,12-13,15-18,21-22,29-32H,6-7H2,1H3,(H2-,23,24,33,34,35,36,37)/t12?,13-,15-,16?,17-,18-,21+,22?/m1/s1 |

InChI Key |

OFZRVBGRUHGJOH-TWGMSDHDSA-N |

Isomeric SMILES |

CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)O |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O |

Origin of Product |

United States |

Conceptual Framework of 3 Acetylpyridine Hypoxanthine Dinucleotide

Classification as a Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Analog

3-Acetylpyridine (B27631) hypoxanthine (B114508) dinucleotide is a synthetic chemical compound classified as an analog of Nicotinamide Adenine Dinucleotide (NAD). sigmaaldrich.com NAD is a pivotal coenzyme found in virtually all living cells and is central to metabolism. biocrates.comnih.gov It functions as a cofactor for oxidoreductase enzymes, playing an indispensable role in cellular redox reactions by accepting and donating electrons. nih.govwikipedia.org

An analog, in this context, is a molecule that is structurally similar to a natural compound and often mimics its biological function. wikipedia.org 3-Acetylpyridine hypoxanthine dinucleotide is designed to substitute for NAD in various enzymatic reactions. This substitution allows researchers to study the mechanisms of NAD-dependent enzymes, as the analog often possesses altered chemical properties, such as a different redox potential or spectroscopic characteristics, which can provide insights into the enzyme's function. nih.govgoogle.com It is specifically used in mechanistic studies of enzymes that are dependent on or act upon NAD itself. sigmaaldrich.com

Structural Distinctiveness within Dinucleotide Analogs

The structure of 3-Acetylpyridine hypoxanthine dinucleotide is fundamentally based on the dinucleotide framework of NAD but with two key modifications that define its unique identity and properties.

Replacement of Nicotinamide with 3-Acetylpyridine : In the native NAD molecule, a nicotinamide moiety is responsible for the hydride transfer in redox reactions. In this analog, the nicotinamide is replaced by 3-acetylpyridine. lookchem.com This substitution of the carboxamide group on the pyridine (B92270) ring with an acetyl group alters the electron-withdrawing properties of the ring, which in turn modifies the molecule's redox potential. nih.gov

Replacement of Adenine with Hypoxanthine : The adenine base in the adenosine (B11128) monophosphate (AMP) portion of NAD is substituted with hypoxanthine. lookchem.com Hypoxanthine is a naturally occurring purine (B94841) derivative that differs from adenine by the presence of a carbonyl group instead of an amino group at the C6 position of the purine ring. wikipedia.org This change in the purine base can affect the molecule's binding affinity to enzyme active sites.

These two structural changes distinguish 3-Acetylpyridine hypoxanthine dinucleotide from both the natural NAD coenzyme and other NAD analogs.

| Component | Nicotinamide Adenine Dinucleotide (NAD+) | 3-Acetylpyridine Hypoxanthine Dinucleotide |

|---|---|---|

| Variable Pyridine Moiety | Nicotinamide | 3-Acetylpyridine |

| Core Structure | Ribose-Pyrophosphate-Ribose | Ribose-Pyrophosphate-Ribose |

| Variable Purine Base | Adenine | Hypoxanthine |

| Property | Value |

|---|---|

| CAS Number | 4002-09-9 |

| Molecular Formula | C₂₂H₂₇N₅O₁₅P₂ |

| Molecular Weight | 663.42 g/mol |

| Physical Form | Solid |

Historical Context in Coenzyme Mimicry and Enzyme Studies

The study of NAD and its analogs is rooted in the early history of biochemistry. NAD+, initially called cozymase, was first discovered by Arthur Harden and William John Young in 1906 for its role in yeast fermentation. biocrates.comcodeage.comaboutnad.com The fundamental role of the nicotinamide portion in redox reactions was later identified in the 1930s by Otto Heinrich Warburg. biocrates.comnih.gov

The synthesis and use of artificial coenzyme mimics began shortly thereafter, with synthetic NAD analogs being employed as early as 1937 to investigate the mechanisms of enzymatic reactions, particularly those of alcohol dehydrogenases. wikipedia.org These "coenzyme mimics" or "biomimetics" were developed to probe the function of enzymes by introducing controlled changes to the coenzyme's structure. wikipedia.org

3-Acetylpyridine hypoxanthine dinucleotide is a product of this long-standing research tradition. Analogs like this, and the more common 3-acetylpyridine adenine dinucleotide (APAD), were found to have a higher oxidation potential than native NAD+. nih.gov This property makes them particularly useful for driving enzymatic reactions that have an unfavorable equilibrium with NAD+, such as the measurement of lactate (B86563), malate (B86768), and glutamate. nih.govnih.gov The altered spectral properties of the reduced form of these analogs also facilitated new methods of assaying enzyme activity. google.comnih.gov The development of such analogs has provided essential tools for biochemists to dissect the intricate details of enzyme kinetics, substrate binding, and the catalytic mechanisms of the vast number of NAD-dependent enzymes. caymanchem.combiosynth.com

Synthetic Strategies and Chemical Methodologies

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a powerful strategy for constructing complex molecules like NAD+ analogs by combining the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach often leverages enzymes involved in the natural NAD+ biosynthetic pathways to perform key transformations that are challenging to achieve through purely chemical means.

Key Research Findings:

Enzymatic Phosphorylation and Coupling: A common chemoenzymatic route involves the chemical synthesis of modified mononucleotides, which are then enzymatically coupled to form the final dinucleotide. For instance, a chemically synthesized 3-acetylpyridine (B27631) riboside monophosphate could potentially be coupled with inosine (B1671953) monophosphate (the mononucleotide of hypoxanthine) using an NAD+ synthetase or a similar ligase.

NAD+ Analogs via Enzyme-Catalyzed Exchange: Enzymes such as ADP-ribosyl cyclases can catalyze a base-exchange reaction, where the nicotinamide (B372718) moiety of NAD+ is replaced by an analog like 3-acetylpyridine. researchgate.net Similarly, modifications on the purine (B94841) base can be achieved. For example, studies have shown that poly(ADP-ribosyl) transferase can utilize NAD+ analogs where the adenine (B156593) is replaced by hypoxanthine (B114508), although often with lower efficiency than the natural substrate. nih.gov

Versatility of Kinases: Recombinant human NAD kinase has been successfully used to phosphorylate NAD+ analogs at the 2'-position of the adenosine (B11128) ribose, demonstrating the potential of kinases to introduce further modifications to pre-formed dinucleotide scaffolds. researchgate.net

Table 1: Enzymes in the Chemoenzymatic Synthesis of NAD+ Analogs

| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Reference |

|---|---|---|---|

| NMN Adenylyltransferases (NMNATs) | Human NMNAT1 | Catalyzes the formation of the pyrophosphate bond between a nicotinamide mononucleotide (NMN) analog and ATP. | researchgate.net |

| NAD Kinases | Recombinant Human NAD Kinase | Phosphorylates the 2'-hydroxyl group of the adenosine moiety in NAD+ analogs to produce NADP+ analogs. | researchgate.net |

| ADP-ribosyl Cyclases | Aplysia californica ADP-ribosyl Cyclase | Catalyzes the exchange of the nicotinamide group of NAD+ with analogs like vacor, a structural relative of 3-acetylpyridine. | researchgate.net |

| Poly(ADP-ribosyl) Transferases (PARPs) | pADPRT | Can utilize NAD+ analogs with modified purine bases, such as hypoxanthine, as substrates for poly(ADP-ribosyl)ation. | nih.gov |

Chemical Coupling Reactions for Dinucleotide Assembly

Purely chemical methods provide broad flexibility in the synthesis of dinucleotide analogs, allowing for the incorporation of a wide range of modifications. The central challenge in these syntheses is the formation of the pyrophosphate linkage.

Key Research Findings:

Phosphoramidite (B1245037) Chemistry: Originally developed for oligonucleotide synthesis, the phosphoramidite method is a highly efficient way to form phosphate (B84403) linkages. nih.govmdpi.com In this approach, a protected nucleoside phosphoramidite is activated and coupled with the free hydroxyl group of another nucleoside. Subsequent oxidation yields the stable phosphate bond. This can be adapted for dinucleotide synthesis by coupling two mononucleotides.

Morpholidate-Based Synthesis: A classic and robust method for pyrophosphate bond formation involves the activation of a mononucleotide as a phosphomorpholidate. This activated intermediate then reacts with another mononucleotide to form the dinucleotide. A patent for the synthesis of the closely related 3-acetylpyridine adenine dinucleotide details a process where adenosine monophosphate is converted to its morpholidate, which is then coupled with 3-acetylpyridine riboside monophosphate. google.com This method achieved a total reaction yield of 4.2%. google.com

Activating Agents: Various activating agents are employed to facilitate the coupling reaction. N,N'-Dicyclohexylcarbodiimide (DCC) is commonly used to form the morpholidate intermediate. google.com For solution-phase synthesis, activators like imidazolium (B1220033) triflate have been shown to promote the condensation of a nucleoside phosphoramidite and a nucleoside with high efficiency, achieving yields of over 95% for dinucleoside phosphates. mdpi.com

| N,N'-Carbonyldiimidazole (CDI) | Phosphorimidazolide | Used for one-pot synthesis of dinucleotides, often under anhydrous conditions. | 10-60% | mdpi.com |

Mechanochemical and Solution-Phase Synthetic Pathways

Recent advancements in synthetic chemistry have introduced mechanochemistry as a green and efficient alternative to traditional solution-phase synthesis.

Key Research Findings:

Mechanochemical Synthesis: This solvent-free or low-solvent approach utilizes mechanical force, typically through ball milling, to drive chemical reactions. nih.gov It has been successfully applied to the synthesis of dinucleotides, offering advantages such as reduced waste, shorter reaction times, and the ability to use reagents in their solid, commercially available forms. nih.gov In some cases, yields for the formation of pyrophosphate bonds from a phosphomorpholidate and a nucleotide have been reported to be in the moderate to good range. nih.gov

Solution-Phase Synthesis: While being the traditional method, solution-phase synthesis continues to be refined. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) often used to dissolve the charged nucleotide species, which are typically converted to their tri- or tetra-n-butylammonium salts to enhance solubility. nih.gov A key challenge in solution-phase synthesis is the need for strictly anhydrous conditions to prevent hydrolysis of activated intermediates. nih.gov

Table 3: Comparison of Mechanochemical and Solution-Phase Synthesis of Dinucleotides

| Feature | Mechanochemical Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Solvent Use | Minimal to none | Requires significant amounts of often toxic and anhydrous solvents. |

| Reaction Time | Generally shorter | Can be lengthy |

| Reagent Form | Can often use solid, commercially available salts. | Requires solubilization of reagents, often as alkylammonium salts. |

| Purification | Can be simpler | Often requires extensive chromatographic purification. |

| Reported Yields | Moderate to good for pyrophosphate bond formation. | Highly variable, dependent on specific methodology. |

Design Principles for Hypoxanthine-Containing Dinucleotide Analogs

The design of analogs like 3-Acetylpyridine hypoxanthine dinucleotide is guided by the desire to probe or inhibit specific NAD+-dependent enzymes. Modifications to both the hypoxanthine and the 3-acetylpyridine moieties can be strategically employed to alter the molecule's binding affinity, stability, and reactivity.

Key Research Findings:

Hypoxanthine as an Adenine Mimic: Hypoxanthine is structurally similar to adenine, lacking the exocyclic amino group at the 6-position. nih.gov This seemingly small change can significantly impact interactions with the enzyme's active site. For some enzymes, the loss of the hydrogen bond-donating amino group can reduce binding affinity, while for others, it may be tolerated or even beneficial if the space can be occupied by other groups or if it prevents unwanted side reactions. nih.gov

Modifications to the Purine Ring: The purine ring of NAD+ analogs is a common target for modification to achieve enzyme specificity. For example, in the design of inhibitors for enzymes like hypoxanthine-guanine-xanthine phosphoribosyltransferase, modifications at the C6 and C8 positions of the purine ring have been shown to be important for binding. chemrxiv.org

Altering the Redox Potential: The 3-acetyl group on the pyridine (B92270) ring, in place of the carboxamide group in natural NAD+, alters the electronic properties of the pyridinium (B92312) ring. This modification increases the redox potential of the dinucleotide, making it a more potent oxidizing agent than NAD+. nih.gov This property is useful for driving enzymatic reactions that have unfavorable equilibria with NAD+.

Structure-Based Design: With the availability of crystal structures of NAD+-binding enzymes, structure-based design has become a powerful tool. By visualizing the interactions between the natural coenzyme and the protein, researchers can rationally design modifications to the hypoxanthine or the 3-acetylpyridine moiety to enhance binding to a target enzyme or to introduce new functionalities. nih.gov For example, replacing the ribose sugar with a more stable carbocyclic or thio-sugar mimic can increase the analog's resistance to enzymatic cleavage. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Acetylpyridine hypoxanthine dinucleotide |

| Nicotinamide adenine dinucleotide (NAD+) |

| 3-Acetylpyridine adenine dinucleotide |

| Inosine monophosphate |

| 3-Acetylpyridine riboside monophosphate |

| Adenosine monophosphate |

| Vacor |

| Vacor adenine dinucleotide |

| Nicotinamide adenine dinucleotide phosphate (NADP+) |

| 3-acetylpyridine riboside |

| Hypoxanthine |

| Adenine |

| Pyridine |

| Purine |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| Dimethylformamide (DMF) |

| Imidazolium triflate |

| 1H-Tetrazole |

Biochemical Roles and Enzymatic Interactions

General Mechanisms of Enzyme Binding and Catalysis

The binding of APAD+ to the active site of dehydrogenases is analogous to that of NAD+, involving interactions between the adenine (B156593), ribose, and pyrophosphate moieties of the coenzyme and corresponding binding domains on the enzyme. However, the substitution of the nicotinamide (B372718) group with a 3-acetylpyridine (B27631) ring introduces steric and electronic differences that can significantly alter the affinity and catalytic efficiency of the enzyme.

The catalytic mechanism hinges on the transfer of a hydride ion from the substrate to the 3-acetylpyridine ring of APAD+, resulting in the formation of the reduced coenzyme, APADH. The efficiency of this transfer is dependent on the precise orientation of the substrate and the coenzyme within the enzyme's active site, which can be influenced by the structural differences between APAD+ and NAD+.

Dehydrogenase Enzyme Systems

APAD+ has been shown to interact with a wide range of dehydrogenases, serving as a functional, albeit often less efficient, substitute for NAD+. The following sections detail its specific interactions with several key dehydrogenase enzymes.

Lactate (B86563) dehydrogenase (LDH) catalyzes the reversible conversion of lactate to pyruvate. The interaction of APAD+ with LDH is isoform-dependent. The catalytic activity of the muscle (M) subunit of LDH is not significantly inhibited by APAD+. In contrast, the heart (H) subunit's activity is reduced fivefold in the presence of this analog. This differential effect highlights the subtle structural differences in the coenzyme binding sites of the two LDH isoforms. Furthermore, studies have demonstrated that APAD+ can act as a collaborative inhibitor of LDH in the presence of bisulfite. medchemexpress.com

Alcohol dehydrogenase (ADH), particularly the well-studied horse liver enzyme, has been the subject of kinetic studies involving APAD+. These studies reveal that APAD+ can effectively substitute for NAD+ in the oxidation of alcohols. However, the binding affinity of APAD+ for ADH is considerably lower than that of the natural coenzyme. This is reflected in significantly higher Michaelis constants (Km) for APAD+. For instance, steady-state kinetic studies with horse liver alcohol dehydrogenase have shown that the Km for APAD+ can be up to 100-fold higher than for NAD+, indicating a much weaker binding affinity. nih.gov Chemical modification of the enzyme, such as through picolinimidylation, has been observed to further decrease the binding of APAD+. semanticscholar.org

| Coenzyme | Michaelis Constant (Km) | Relative Binding Affinity |

|---|---|---|

| NAD+ | Baseline | High |

| 3-Acetylpyridine Adenine Dinucleotide (APAD+) | Up to 100-fold higher than NAD+ | Low |

Malic enzyme catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate. APAD+ has proven to be a useful coenzyme substitute in assays involving malic enzyme, particularly in reactions where the equilibrium is unfavorable with NAD+. nih.gov Enzymatic cycling methods, which amplify the detection of metabolites, have successfully employed both lactate dehydrogenase and malate dehydrogenase with APAD+, demonstrating a functional catalytic interaction between malic enzyme and the NAD+ analog. nih.gov

The non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPN) is an enzyme that catalyzes the irreversible oxidation of glyceraldehyde-3-phosphate to 3-phosphoglycerate. This enzyme is distinct from the more common phosphorylating GAPDH involved in glycolysis. GAPN is highly specific for its natural coenzyme, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), and shows no activity with NAD+. frontiersin.org To date, there is a lack of specific research in the scientific literature detailing the interaction, if any, between 3-Acetylpyridine hypoxanthine (B114508) dinucleotide and GAPN. Given the enzyme's stringent specificity for the phosphorylated coenzyme NADP+, it is plausible that it would not effectively utilize the non-phosphorylated APAD+.

The reactivity of 3-Acetylpyridine hypoxanthine dinucleotide varies significantly across different dehydrogenases, a reflection of the diverse architectures of their coenzyme binding sites. While it can serve as a hydrogen acceptor for enzymes like LDH and ADH, its efficacy is generally lower than that of NAD+. This is often manifested as a higher Michaelis constant (Km), indicating weaker binding, and in some cases, a lower maximum reaction velocity (Vmax).

The higher redox potential of APAD+ can be advantageous in driving reactions with unfavorable equilibria, as seen with malic enzyme. nih.gov However, the structural modifications in the pyridine (B92270) ring can also lead to inhibitory effects or altered catalytic mechanisms. The differential impact of APAD+ on LDH isoforms underscores the high degree of specificity in enzyme-coenzyme interactions. The stringent coenzyme requirement of enzymes like GAPN highlights the limitations of using NAD+ analogs universally. frontiersin.org

| Enzyme | Interaction Type | Key Findings |

|---|---|---|

| Lactate Dehydrogenase (LDH) | Substrate/Inhibitor | Activity of M-subunit is unaffected; H-subunit activity is reduced. Can act as a collaborative inhibitor with bisulfite. |

| Alcohol Dehydrogenase (ADH) | Substrate | Functions as a coenzyme but with significantly lower binding affinity (higher Km) compared to NAD+. |

| Malic Enzyme | Substrate | Useful in assays with unfavorable equilibria due to its higher redox potential. |

| Glyceraldehyde-3-phosphate Dehydrogenase (GAPN) | Interaction Not Documented | Highly specific for NADP+; interaction with APAD+ is not reported in the literature. |

Nucleosidase and Hydrolase Enzyme Systems

Substrate Specificity for NAD Nucleosidase Hydrolysis

3-Acetylpyridine hypoxanthine dinucleotide is an analog of nicotinamide adenine dinucleotide (NAD). NAD nucleosidases (NADases) are enzymes that catalyze the hydrolysis of the glycosidic bond between nicotinamide and ribose in NAD+, yielding nicotinamide and adenosine (B11128) diphosphate (B83284) ribose (ADPR). While extensive research has been conducted on the substrate specificity of NADases with various NAD analogs, specific studies detailing the hydrolysis of 3-acetylpyridine hypoxanthine dinucleotide by these enzymes are not extensively documented in publicly available literature. However, the activity of NADases is known to be influenced by the nature of the pyridine substituent. For instance, the synthesis of NAD analogs often utilizes a base-exchange reaction catalyzed by NADase, where nicotinamide is replaced by another pyridine derivative. This suggests that modifications to the pyridine ring, such as the acetyl group at the 3-position in 3-acetylpyridine hypoxanthine dinucleotide, would likely affect its recognition and turnover by NAD nucleosidases. The replacement of the adenine base with hypoxanthine would be another determining factor for substrate specificity.

Role in ADP-ribosyl Cyclase-Mediated Reactions

ADP-ribosyl cyclases are multifunctional enzymes that catalyze the synthesis of cyclic ADP-ribose (cADPR), a potent calcium-mobilizing second messenger, from NAD+. These enzymes can also hydrolyze cADPR to ADPR. The catalytic mechanism involves the cleavage of the nicotinamide-ribose bond of NAD+, a step similar to that of NADases. The substrate specificity of ADP-ribosyl cyclases for various NAD analogs has been a subject of investigation, as these analogs can act as substrates, inhibitors, or lead to the formation of novel cyclic dinucleotides.

There is a lack of direct studies investigating the role of 3-acetylpyridine hypoxanthine dinucleotide in ADP-ribosyl cyclase-mediated reactions. However, research on other NAD analogs indicates that modifications on both the pyridine and purine (B94841) rings can significantly impact the interaction with the enzyme. For example, the enzyme can tolerate certain modifications on the pyridine ring, leading to the formation of cADPR analogs. The substitution of adenine with other purines, such as in nicotinamide guanine (B1146940) dinucleotide (NGD), has also been shown to affect the enzymatic activity. Therefore, it is plausible that 3-acetylpyridine hypoxanthine dinucleotide could interact with ADP-ribosyl cyclase, potentially as a substrate or an inhibitor, but experimental data is needed to confirm this.

Enzyme Systems in Purine Metabolism and Other Pathways

Binding and Catalytic Activity with S-adenosylhomocysteinase

S-adenosylhomocysteinase (SAHH) is a crucial enzyme in cellular metabolism, responsible for the reversible hydrolysis of S-adenosylhomocysteine (AdoHcy) to adenosine and homocysteine. This reaction is NAD+-dependent. The binding of NAD+ and its analogs to the cofactor site of SAHH has been a target for the development of inhibitors against various pathogens.

Interactive Data Table: Affinity of NAD and its Analogs for S-adenosylhomocysteinase (Illustrative)

| Compound | Enzyme Source | Dissociation Constant (Kd) |

| NAD+ | Human | High Affinity |

| NADH | Human | Lower Affinity than NAD+ |

| NAD Analog X | Parasite A | Moderate Affinity |

| NAD Analog Y | Parasite B | Low Affinity |

This table is illustrative and intended to show the types of data generated in studies of NAD analog binding to S-adenosylhomocysteinase. Specific values for 3-acetylpyridine hypoxanthine dinucleotide are not available.

Affinity for UDP-glucose 4-Epimerase Binding Sites

UDP-glucose 4-epimerase is an essential enzyme in galactose metabolism, catalyzing the reversible conversion of UDP-galactose to UDP-glucose. This enzyme utilizes NAD+ as a tightly bound cofactor. The binding of NAD+ and its analogs to the active site has been extensively studied to understand the enzyme's mechanism.

There is no specific literature detailing the affinity of 3-acetylpyridine hypoxanthine dinucleotide for UDP-glucose 4-epimerase binding sites. However, studies on the characterization of the pyridine nucleotide binding site of this enzyme from various sources have demonstrated that it can accommodate different NAD analogs. The binding is influenced by the structural features of the analog. For example, the reconstitution of the apoenzyme with different NAD analogs can result in catalytically active or inactive holoenzymes, or in some cases, the analog may have affinity for the site but not be incorporated. The affinity is dependent on the specific modifications of the pyridine and adenine moieties. Therefore, 3-acetylpyridine hypoxanthine dinucleotide could potentially bind to the NAD+ site of UDP-glucose 4-epimerase, but its effect on the enzyme's function would need to be experimentally determined.

Relevance to Inosine-5′-monophosphate Dehydrogenase (IMPDH) Studies

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides and is a target for immunosuppressive, antiviral, and anticancer drugs. IMPDH catalyzes the NAD+-dependent oxidation of inosine-5′-monophosphate (IMP) to xanthosine-5′-monophosphate (XMP).

Research has shown that IMPDH can utilize a variety of NAD analogs as substrates. Notably, nicotinamide hypoxanthine dinucleotide (NAH), which shares the hypoxanthine moiety with the compound of interest, has been identified as a substrate for IMPDH. nih.gov Studies have shown that the catalytic rate (kcat) for NAH is similar to that of NAD+, indicating that the enzyme can effectively use a dinucleotide with a hypoxanthine base. nih.gov Furthermore, acetylpyridine adenine dinucleotide (APAD+), which has the same modified pyridine ring, is also a known substrate for IMPDH. nih.gov

Given that IMPDH can accommodate both the acetylpyridine modification on the pyridine ring and the hypoxanthine base in the purine position in separate analogs, it is highly probable that 3-acetylpyridine hypoxanthine dinucleotide is also a substrate for IMPDH. The kinetic parameters would likely be influenced by the combined effects of both modifications. The Michaelis constant (Km) for NAD analogs is generally higher than for NAD+, suggesting a potential decrease in affinity. nih.gov

Interactive Data Table: Kinetic Parameters of IMPDH with NAD and its Analogs

| Substrate | kcat (s⁻¹) | Km (µM) |

| NAD+ | Similar to analogs | Lower than analogs |

| Nicotinamide Hypoxanthine Dinucleotide (NAH) | Similar to NAD+ | Higher than NAD+ |

| Acetylpyridine Adenine Dinucleotide (APAD+) | Similar to NAD+ | Higher than NAD+ |

This table summarizes the general findings from studies on IMPDH kinetics with NAD analogs. nih.gov Specific values for 3-acetylpyridine hypoxanthine dinucleotide are not available but are expected to follow a similar trend.

Interactions with TIR Domain Proteins and Related NAD-Consuming Enzymes

The Toll/interleukin-1 receptor (TIR) domain is a conserved signaling domain found in a wide array of organisms, from bacteria to plants and animals, where it plays a crucial role in innate immunity and programmed cell death. bioworld.comchemicalbook.com Initially recognized for their scaffolding function in assembling protein complexes, a paradigm shift occurred with the discovery that many TIR domains possess intrinsic enzymatic activity. wustl.eduuiowa.edu These domains function as NAD+-consuming enzymes (NADases), catalyzing the cleavage of nicotinamide adenine dinucleotide (NAD+) into nicotinamide (NAM) and adenosine diphosphate ribose (ADPR) or its cyclic variants like cyclic ADPR (cADPR) and variant cADPR (v-cADPR). wustl.edunih.gov This enzymatic activity is fundamental to their role in signaling pathways, particularly in response to pathogens or cellular stress. nsf.govnih.gov

The investigation of the substrate specificity and catalytic mechanism of TIR domains and other NAD+-consuming enzymes frequently employs synthetic analogs of NAD+. google.com These analogs, which feature modifications to the nicotinamide or adenine portions of the NAD+ molecule, serve as powerful tools to probe the active site of these enzymes. One such analog is 3-Acetylpyridine hypoxanthine dinucleotide (3-APHD), which incorporates two key alterations compared to NAD+: the substitution of the nicotinamide's amide group with an acetyl group, and the replacement of the adenine base with hypoxanthine. sigmaaldrich.com

While direct experimental studies on the interaction between 3-Acetylpyridine hypoxanthine dinucleotide and TIR domain proteins are not extensively documented in current literature, its behavior can be inferred from research on related NAD+ analogs, namely 3-acetylpyridine adenine dinucleotide (3-APAD) and nicotinamide hypoxanthine dinucleotide (NHD).

Research has shown that the SARM1 TIR domain, a key executioner of programmed axon degeneration, can cleave NHD. nih.gov This indicates that the enzyme's active site can accommodate a hypoxanthine base in place of adenine. In contrast, prokaryotic TIR domains have been observed to not cleave NHD, suggesting a degree of specificity in the purine-binding pocket among different TIR domain families. nih.gov

The 3-acetylpyridine moiety, on the other hand, significantly alters the electronic properties and redox potential of the dinucleotide compared to the natural nicotinamide ring. google.com Studies with various dehydrogenases have demonstrated that 3-APAD can effectively substitute for NAD+ as a cofactor. caymanchem.com In the context of TIR domains, prokaryotic TIRs have been shown to substantially cleave 3-APAD. nih.gov This suggests that the modification at the 3-position of the pyridine ring is well-tolerated and may even be favored by certain NADases. The differential cleavage patterns of various analogs highlight the importance of the nicotinamide ring's functional groups for substrate recognition and catalysis by TIR domains.

Given these findings, it is plausible that 3-Acetylpyridine hypoxanthine dinucleotide would be recognized and processed by certain TIR domain proteins, particularly those with broader substrate specificity like the SARM1 TIR domain. The interaction would likely involve the cleavage of the glycosidic bond between the 3-acetylpyridine ring and the ribose, mirroring the canonical NADase activity. The efficiency of this cleavage would be dependent on the specific TIR protein and how its active site accommodates the dual modifications of the acetylpyridine and hypoxanthine groups.

The use of such analogs is critical for elucidating the structure-function relationships of NAD+-consuming enzymes. By observing how modifications at different positions of the NAD+ molecule affect binding and turnover, researchers can map the critical contact points within the enzyme's active site and better understand the catalytic mechanism that underlies the diverse biological functions of these proteins.

Interactive Data Table: Comparison of NAD+ and its Analogs

| Compound Name | Abbreviation | Modification from NAD+ | Known Interaction with TIR Domains |

| Nicotinamide Adenine Dinucleotide | NAD+ | - (Native Substrate) | Cleaved by various TIR domains (e.g., SARM1, plant TIRs, prokaryotic TIRs). wustl.eduuiowa.edu |

| 3-Acetylpyridine Adenine Dinucleotide | 3-APAD | Nicotinamide amide group replaced by an acetyl group. | Substantially cleaved by prokaryotic TIR domains. nih.gov |

| Nicotinamide Hypoxanthine Dinucleotide | NHD | Adenine base replaced by a hypoxanthine base. | Cleaved by SARM1-TIR; not cleaved by prokaryotic TIRs. nih.gov |

| 3-Acetylpyridine Hypoxanthine Dinucleotide | 3-APHD | Combines the modifications of 3-APAD and NHD. | Direct experimental data with TIR domains is limited; interaction is inferred. |

Kinetic and Mechanistic Studies of 3 Acetylpyridine Hypoxanthine Dinucleotide Action

Elucidation of Enzyme Kinetic Parameters

The kinetic parameters of a coenzyme analogue are crucial in understanding its efficacy and mechanism of action with a given enzyme. These parameters, including the Michaelis constant (Km), turnover number (kcat), and inhibition constant (Ki), provide a quantitative measure of the analogue's interaction with the enzyme's active site.

The Michaelis constant (Km) represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. Studies on 3-APAD have revealed varying Km values depending on the enzyme, indicating differences in binding affinity. For instance, with pyridine (B92270) nucleotide transhydrogenase from Escherichia coli, the Km for 3-APAD in its reduction by NADH was found to be significantly higher than in its reduction by NADPH, suggesting that the binding of 3-APAD is influenced by the reducing substrate. nih.gov

| Enzyme | Substrate | Km (µM) | Source |

|---|---|---|---|

| Pyridine Nucleotide Transhydrogenase (E. coli) | 3-Acetylpyridine Adenine (B156593) Dinucleotide (in the presence of NADH) | >1000 | nih.gov |

| Pyridine Nucleotide Transhydrogenase (E. coli) | 3-Acetylpyridine Adenine Dinucleotide (in the presence of NADPH) | <100 | nih.gov |

The turnover number, or kcat, is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It reflects the catalytic efficiency of the enzyme. Research on aldose reductase from rat lens demonstrated that the kcat for the reduction of the 3-acetylpyridine analogue of NADP+ by benzyl (B1604629) alcohol is sevenfold greater than that with NADP+ at pH 7.5. nih.gov This suggests that, in some enzymatic systems, the acetylpyridine modification can enhance the catalytic rate.

| Enzyme | Substrate | Relative kcat/Km | Source |

|---|---|---|---|

| Aldose Reductase (rat lens) | Benzyl Alcohol (with 3-acetylpyridine NADP+ analogue) | 740 | nih.gov |

| Aldose Reductase (rat lens) | Xylitol (with 3-acetylpyridine NADP+ analogue) | 2.2 | nih.gov |

| Aldose Reductase (rat lens) | Glycerol (with 3-acetylpyridine NADP+ analogue) | 1.0 | nih.gov |

The inhibition constant (Ki) quantifies the potency of an inhibitor. A lower Ki value indicates a stronger inhibition. 3-APAD has been shown to act as an inhibitor for some enzymes. For example, it collaboratively inhibits Lactate (B86563) Dehydrogenase (LDH) in the presence of bisulfite. medchemexpress.com Furthermore, in studies with aldose reductase, a high-affinity inhibitor showed noncompetitive inhibition with respect to the 3-acetylpyridine NADP+ analogue, with a Ki of 2.05 x 10-6 M. nih.gov

| Enzyme | Inhibitor | Inhibition Type (vs. 3-APAD analogue) | Ki (M) | Source |

|---|---|---|---|---|

| Aldose Reductase (rat lens) | AL-1567 | Noncompetitive | 2.05 x 10-6 | nih.gov |

Characterization of Binding Affinity and Specificity for Enzyme Active Sites

The binding affinity and specificity of 3-APHD for enzyme active sites are determined by the intricate molecular interactions between the analogue and the amino acid residues of the enzyme. The substitution of the exocyclic amino group on the purine (B94841) ring with a hydroxyl group (adenine to hypoxanthine) in 3-APHD can alter the hydrogen bonding patterns within the active site compared to NAD+ or 3-APAD. The acetyl group on the pyridine ring also influences binding. While direct binding studies on 3-APHD are scarce, the kinetic data for 3-APAD suggest that its affinity can be significantly different from that of NAD+ and can be modulated by the presence of other substrates or the specific isoform of the enzyme. nih.gov The adenosine (B11128) 5'-phosphate component of NAD+ is known to anchor the coenzyme to a specific domain in the cofactor binding region, and a similar mechanism is expected for 3-APHD. nih.gov

Conformational Dynamics of 3-Acetylpyridine Hypoxanthine (B114508) Dinucleotide in Enzyme Complexes

The conformational flexibility of both the coenzyme and the enzyme is critical for catalysis. NAD+ and its analogues can exist in various conformations, and the binding to an enzyme often induces a specific, catalytically competent conformation. Molecular dynamics simulations of NAD+ analogues have shown that modifications to the nicotinamide (B372718) ring can alter the conformational landscape of the dinucleotide in solution. nih.govmdpi.com When bound to an enzyme, 3-APHD is expected to adopt a conformation that facilitates the necessary interactions for catalysis. The binding of NADP(H) to the E. coli pyridine nucleotide transhydrogenase, for instance, induces a conformational change in the enzyme that favors the transhydrogenation between NADH and 3-APAD. nih.gov This suggests that the conformational state of the enzyme-coenzyme complex is a key determinant of the reaction mechanism.

Insights into Hydride Transfer Mechanisms and Redox Potentials

The primary function of NAD+ and its analogues in dehydrogenase reactions is to act as an acceptor or donor of a hydride ion (a proton and two electrons). The mechanism of hydride transfer is a central aspect of the catalytic cycle. Studies on the pyridine nucleotide transhydrogenase of E. coli have indicated that the reduction of 3-APAD+ by NADH may not necessarily involve NADPH as an intermediate. nih.gov Instead, a direct hydride transfer between NADH and 3-APAD+ can occur, with the conformation of the enzyme playing a crucial role in facilitating this transfer. nih.govnih.gov

The redox potential of a coenzyme is a measure of its tendency to accept or donate electrons. 3-APAD is known to have a higher oxidation potential than NAD+. nih.gov This higher redox potential makes it a more potent oxidizing agent and can be advantageous in enzymatic assays where the reaction equilibrium is unfavorable with NAD+. nih.gov The increased sensitivity of the reduced forms of 3-acetylpyridine dinucleotides in spectrophotometric assays is also a notable feature. google.com The precise redox potential of 3-APHD has not been extensively reported, but it is expected to be similar to that of 3-APAD.

Examination of pH Dependencies on Enzyme-Analog Interactions with 3-Acetylpyridine Hypoxanthine Dinucleotide

Following an extensive review of scientific literature, it has been determined that there is a significant lack of specific, publicly available data concerning the pH-dependent kinetics of enzymes when interacting with the analog 3-Acetylpyridine Hypoxanthine Dinucleotide (3-APHD).

While the compound is identified as an analog of Nicotinamide Adenine Dinucleotide (NAD) and has been utilized in enzymatic studies, research detailing how pH variations affect the kinetic parameters (such as K_m, V_max, or k_cat) of this specific interaction is not present in the accessible body of scientific work.

One of the most relevant studies in this context is the 1973 paper by W. Martin Teague and Henry R. Henney, Jr., titled "Purification and Properties of Cytoplasmic and Mitochondrial Malate (B86768) Dehydrogenases of Physarum polycephalum." This research involved the use of several NAD analogs, including 3-APHD, to characterize the two isoenzymes of malate dehydrogenase (S-MDH and M-MDH).

The study established the optimal pH for the forward (L-malate oxidation) and reverse (oxalacetate reduction) reactions with the natural coenzyme, NAD. For both isoenzymes, the optimal pH for oxalacetate (B90230) reduction was 7.6, and for L-malate oxidation, it was 10.0. The activity of the NAD analogs, including 3-APHD, was then tested and compared to the activity with NAD.

However, these comparisons of analog utilization were conducted at the predetermined optimal pH for NAD, not across a range of pH values for the analogs themselves. The research provides a snapshot of the relative activity of 3-APHD at a single pH point rather than a detailed profile of its pH-dependent activity. The findings from this study are summarized below.

Research Findings from Teague & Henney (1973)

The study on malate dehydrogenase from Physarum polycephalum provided a comparison of the relative rates of reaction with various NAD analogs. This data, while valuable for distinguishing between the two isoenzymes, does not offer insight into the pH dependency of the interaction with 3-APHD.

Table 1: Relative Activity of Malate Dehydrogenase Isoenzymes with NAD Analogs

Data represents the reaction rate with the analog as a percentage of the rate with NAD. The oxidation reaction (L-malate to oxalacetate) was assayed at pH 10.0. The reduction reaction (oxalacetate to L-malate) was assayed at pH 7.6.

| Coenzyme Analog | Relative Rate with S-MDH (%) - Oxidation | Relative Rate with M-MDH (%) - Oxidation | Relative Rate with S-MDH (%) - Reduction | Relative Rate with M-MDH (%) - Reduction |

|---|---|---|---|---|

| NAD | 100 | 100 | 100 | 100 |

| 3-Acetylpyridine adenine dinucleotide | 110 | 150 | 100 | 125 |

| 3-Acetylpyridine hypoxanthine dinucleotide | 25 | 40 | 20 | 30 |

| 3-Pyridinealdehyde adenine dinucleotide | 40 | 60 | 30 | 50 |

| Thionicotinamide adenine dinucleotide | 30 | 50 | 25 | 40 |

As the table indicates, 3-APHD served as a coenzyme for both isoenzymes but at a significantly reduced rate compared to NAD and the 3-acetylpyridine adenine dinucleotide analog. The mitochondrial isoenzyme (M-MDH) consistently showed a higher relative activity with the analogs compared to the cytoplasmic isoenzyme (S-MDH).

Applications in Advanced Biochemical Research

Utilization as a Mechanistic Probe for Enzyme Catalysis

The study of enzyme kinetics is fundamental to understanding the catalytic mechanisms of enzymes, their roles in metabolism, and how their activity is controlled. wikipedia.org 3-APHD serves as an effective mechanistic probe for NAD-dependent enzymes, particularly dehydrogenases. wikipedia.orgwikipedia.org By substituting the natural coenzyme NAD+ with 3-APHD in kinetic assays, researchers can investigate the intricacies of enzyme-coenzyme interactions and the hydride transfer step central to the catalytic cycle.

The altered electronic properties of the 3-acetylpyridine (B27631) ring compared to the nicotinamide (B372718) ring can lead to measurable changes in key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax). Analyzing these differences allows for detailed insights into the catalytic mechanism. For instance, studies on proton-translocating transhydrogenase have utilized acetylpyridine adenine (B156593) dinucleotide analogs to dissect the reaction pathways, demonstrating that the reduction of the analog by NADH is a cyclic reaction involving tightly bound nucleotides. nih.gov This type of analysis helps elucidate whether the enzyme follows a specific kinetic mechanism (e.g., ternary complex) and reveals the rate-limiting steps of the reaction. nih.gov

Table 1: Comparison of Kinetic Parameters with NAD+ vs. 3-APHD for a Hypothetical Dehydrogenase

| Parameter | Description | Typical Observation with NAD+ | Typical Observation with 3-APHD | Mechanistic Implication |

| Km (Coenzyme) | Coenzyme concentration at half-maximal velocity; reflects binding affinity. | Lower Value | Higher Value | Indicates that modifications to the pyridine (B92270) ring can decrease binding affinity to the enzyme's active site. |

| Vmax | The maximum rate of the reaction at saturating substrate concentrations. | Higher Value | Lower Value | Suggests that the efficiency of hydride transfer or product release is reduced with the analog. |

| kcat/Km | Catalytic efficiency of the enzyme. | Higher Value | Lower Value | Reflects an overall decrease in the enzyme's efficiency when using the analog as a coenzyme. |

Note: The values and observations in this table are generalized examples to illustrate the application of 3-APHD as a mechanistic probe.

Investigative Tool for Coenzyme-Enzyme Interaction Mapping

The specific binding of a coenzyme to an enzyme's active site is critical for its function. 3-APHD is employed to map these coenzyme-enzyme interactions and identify the key amino acid residues involved in binding and catalysis. The bulkier acetyl group and different charge distribution of the 3-APHD pyridine ring, compared to the carboxamide group in NAD, can alter the binding orientation and affinity within the enzyme's nucleotide-binding pocket.

By using techniques such as X-ray crystallography or site-directed mutagenesis in conjunction with kinetic analysis using 3-APHD, researchers can pinpoint specific contacts between the coenzyme and the enzyme. For example, if a mutation of a particular amino acid residue affects the binding of NAD+ more significantly than that of 3-APHD, it suggests that this residue interacts primarily with the part of the coenzyme that differs between the two molecules. Studies on enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) have shown that mutations in the NAD-binding site can abolish its function, highlighting the importance of this interaction. nih.gov Similarly, structural studies on alcohol dehydrogenases have characterized distinct cofactor-binding and catalytic domains, providing a framework for understanding how analogs like 3-APHD might interact differently. proteopedia.org

Implementation in Spectrophotometric Enzyme Assays

Spectrophotometric assays are a cornerstone of enzyme kinetics, allowing for the continuous monitoring of a reaction by measuring changes in light absorbance over time. creative-enzymes.comthermofisher.com These assays often rely on the change in absorbance when a coenzyme is reduced or oxidized. The reduced form of NAD, NADH, has a characteristic absorbance maximum at 340 nm, which is widely used to monitor the activity of dehydrogenases. nih.govsandiego.edu

3-APHD offers a significant advantage in this context. Its reduced form, 3-APHDH, exhibits a maximum absorbance at a different wavelength, typically around 363 nm. oyceu.com This spectral shift is highly beneficial in certain experimental setups. It can help circumvent interference from other components in a complex biological sample that may absorb light at 340 nm. Furthermore, the use of 3-APHD can be particularly advantageous in coupled enzyme assays where the equilibrium of the primary reaction is unfavorable when using NAD+. nih.gov The different redox potential of the 3-APHD/3-APHDH couple can shift the reaction equilibrium, making it easier to measure the activity of the enzyme of interest. nih.gov

Table 2: Spectral Properties of Natural and Analog Coenzymes

| Coenzyme Form | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Primary Use in Assays |

| NAD+ | ~260 nm | ~18,000 | Measuring coenzyme concentration |

| NADH | 340 nm | ~6,220 | Monitoring enzyme activity (product formation) |

| 3-APHD | ~260 nm | Not widely reported | Measuring coenzyme concentration |

| 3-APHDH | ~363 nm | ~9,100 | Monitoring enzyme activity; avoiding interference at 340 nm |

Contribution to Oxidative Phosphorylation Studies

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). This process, occurring in the mitochondria, is heavily dependent on the transfer of electrons via NAD and FAD. The rate of mitochondrial respiration can be measured by monitoring oxygen consumption, with distinct states (such as State 3 and State 4 respiration) reflecting different metabolic conditions. nih.gov

As a close analog of NAD, 3-APHD can be used to probe the function of specific NAD-dependent dehydrogenases within the intricate machinery of the mitochondrial electron transport chain. By introducing 3-APHD into isolated mitochondria or subcellular fractions, researchers can assess its ability to accept electrons from substrates of key metabolic pathways, such as the Krebs cycle. Comparing the rates of oxygen consumption or ATP synthesis when 3-APHD is used instead of NAD provides insights into the coenzyme specificity of mitochondrial dehydrogenases and the efficiency of electron transfer through the respiratory complexes. This can help to identify potential bottlenecks or regulatory points within the oxidative phosphorylation pathway. nih.gov

Studies in Cellular Metabolism and Redox Homeostasis

Redox homeostasis refers to the delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through antioxidant systems. nih.govmdpi.com The ratio of the oxidized to reduced forms of pyridine nucleotides (NAD+/NADH and NADP+/NADPH) is a critical indicator and regulator of the cellular redox state.

Introducing 3-APHD into cellular systems allows researchers to perturb the natural pyridine nucleotide pool. The cell's enzymatic machinery may reduce 3-APHD to 3-APHDH at a different rate or utilize it in subsequent reactions with different efficiencies compared to the natural coenzyme. This perturbation can trigger adaptive responses in metabolic pathways and antioxidant systems. By monitoring these responses—such as changes in glutathione (B108866) levels, the activity of enzymes like superoxide (B77818) dismutase, or the production of ROS—scientists can gain a deeper understanding of the mechanisms that cells use to maintain redox balance and respond to metabolic stress. nih.gov Studies on conditions involving NAD depletion have shown profound effects on cellular metabolism and DNA repair, underscoring the importance of the pyridine nucleotide pool that can be investigated using analogs like 3-APHD. nih.gov

Development of High-Throughput Screening Assays for Enzyme Modulators

High-throughput screening (HTS) is a key strategy in drug discovery for testing thousands of chemical compounds for their ability to modulate the activity of a specific biological target, such as an enzyme. nih.govstanford.edu Many HTS assays for NAD-dependent enzymes utilize spectrophotometric or fluorometric methods to detect the formation or consumption of NADH or NADPH. researchgate.net

3-APHD is a valuable reagent for developing robust HTS assays. As mentioned, the absorbance maximum of its reduced form at 363 nm can reduce the incidence of false positives or false negatives caused by compound interference. oyceu.com Many synthetic compounds in screening libraries absorb light in the UV range, and shifting the detection wavelength away from the commonly used 340 nm can significantly improve the signal-to-noise ratio. An assay for an NAD-dependent enzyme can be configured in a microplate format (e.g., 384-well plates), where the reaction mixture includes the target enzyme, its substrate, 3-APHD, and a test compound. thermofisher.com A decrease or increase in the rate of 3-APHDH formation, measured by the change in absorbance at 363 nm, indicates that the compound is an inhibitor or activator, respectively.

Research in Antimalarial Drug Discovery Targeting Parasitic Enzymes

The malaria parasite, Plasmodium falciparum, is responsible for the most severe form of the disease and has developed resistance to many existing drugs, making the discovery of new therapeutic targets urgent. microbiologyjournal.orgnih.gov Many essential enzymes in the parasite's metabolic pathways are potential drug targets. nih.govupenn.edu These include several NAD-dependent dehydrogenases, such as lactate (B86563) dehydrogenase (LDH) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which are crucial for the parasite's energy metabolism. nih.gov

3-APHD is utilized in the characterization of these parasitic enzymes and in the search for selective inhibitors. Researchers can express and purify a target enzyme from P. falciparum and then use 3-APHD to study its kinetic properties. A key goal is to find compounds that inhibit the parasite's enzyme but not the human equivalent. By comparing the inhibitory effects of a compound on the enzyme's activity with both NAD+ and 3-APHD, researchers can gain insights into the inhibitor's mechanism of action and its interaction with the coenzyme binding site. Assays based on parasite growth, such as the [3H]hypoxanthine incorporation assay, are considered the gold standard for testing antimalarial compounds, and hits from these screens can be further validated in enzymatic assays using tools like 3-APHD. nih.gov

Future Directions and Emerging Research Perspectives

Rational Design of Next-Generation Dinucleotide Analogs

The rational design of novel dinucleotide analogs, including derivatives of 3-APHD, is a burgeoning field aimed at creating molecules with tailored properties for specific applications. Future research will likely focus on modifying the core structure of 3-APHD to enhance its stability, modulate its redox potential, and improve its selectivity for particular enzymes.

One promising direction is the modification of the purine (B94841) and pyridine (B92270) rings. For instance, substitutions on the hypoxanthine (B114508) ring could alter the molecule's interaction with the adenosine-binding pocket of enzymes, potentially leading to analogs with higher affinity or inhibitory activity. Similarly, alterations to the 3-acetylpyridine (B27631) moiety could fine-tune the redox potential, making the resulting analogs better suited for specific enzymatic assays or as cofactors for novel biocatalytic processes. The design of such analogs often employs a multipronged approach, synthesizing a library of diverse compounds from a common intermediate. nih.govmdpi.com

Furthermore, the development of next-generation analogs will benefit from an integrated approach that combines synthetic chemistry with computational modeling and high-throughput screening. This synergy will enable the rapid design and evaluation of new compounds with desired functionalities, accelerating the discovery of potent and selective enzyme inhibitors or enhanced cofactors for biotechnological applications.

Advanced Structural Biology Approaches for Enzyme-Analog Complexes

Understanding the precise molecular interactions between 3-APHD and its target enzymes is crucial for both elucidating enzymatic mechanisms and guiding the rational design of new analogs. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be instrumental in providing high-resolution snapshots of these interactions.

While structural studies of dehydrogenases with various ligands are common, specific structural data for 3-APHD complexes are limited. creative-biostructure.com However, research on the related analog, 3-acetylpyridine adenine (B156593) dinucleotide (APAD), has provided insights into how these analogs bind to the active sites of enzymes like aldehyde dehydrogenase. wfu.edu Future structural studies on 3-APHD will likely focus on a broader range of NAD+-dependent enzymes to understand the structural basis of its substrate specificity and catalytic mechanism.

These structural analyses will reveal key details about the conformational changes induced upon binding, the network of hydrogen bonds and hydrophobic interactions that stabilize the complex, and the precise orientation of the 3-acetylpyridine ring within the active site. This information is invaluable for understanding how 3-APHD participates in hydride transfer reactions and how its structure can be modified to create more potent or specific enzyme modulators.

Integration with Quantitative Metabolomics and Flux Analysis

Quantitative metabolomics, the comprehensive analysis of metabolites in a biological system, offers a powerful platform to study the impact of 3-APHD on cellular metabolism. The emerging field of "NADomics" focuses specifically on the high-throughput study of NAD+ and its related metabolites, providing a framework for investigating how analogs like 3-APHD perturb these pathways. nih.govmdpi.com

Future research will likely involve using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 3-APHD and its reduced form, as well as their effects on the broader NAD+ metabolome. nih.gov This will provide a systems-level understanding of how 3-APHD is metabolized and how it influences the intricate network of metabolic reactions within the cell.

Furthermore, integrating 3-APHD into metabolic flux analysis studies will allow researchers to trace the flow of metabolites through various pathways. By using isotopically labeled substrates in conjunction with 3-APHD, it will be possible to dissect its influence on central carbon metabolism, redox balance, and other fundamental cellular processes. This approach will be particularly useful in metabolic engineering and for understanding the metabolic reprogramming that occurs in various diseases.

Exploration of Novel Enzymatic Targets and Metabolic Pathways

While 3-APHD and its adenine-containing counterpart, APAD, are known to interact with various dehydrogenases, a vast landscape of potential enzymatic targets remains to be explored. medchemexpress.com High-throughput screening methods can be employed to systematically test 3-APHD against large panels of NAD+-dependent enzymes to identify novel interactions.

A particularly interesting area of future research is the investigation of 3-APHD's effects on enzymes involved in signaling and post-translational modifications, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes play critical roles in gene regulation, DNA repair, and cellular stress responses, and modulating their activity with specific analogs could have significant therapeutic implications.

Moreover, the unique properties of 3-APHD may allow it to serve as a probe for dissecting the roles of specific metabolic pathways in health and disease. For example, its higher oxidation potential compared to NAD+ makes it a useful tool for studying enzymatic reactions with unfavorable equilibria. nih.gov By exploring its interactions with a wider range of enzymes, researchers can uncover new regulatory mechanisms and identify novel therapeutic targets.

Computational Modeling and Simulation of Molecular Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the molecular interactions of 3-APHD with its enzymatic targets at an atomic level of detail. arxiv.orgnih.gov These methods can provide insights into the binding modes, conformational dynamics, and reaction mechanisms that are often difficult to obtain through experimental approaches alone.

Future computational studies will likely focus on performing docking simulations to predict the binding affinity and orientation of 3-APHD within the active sites of various enzymes. mdpi.com MD simulations can then be used to explore the dynamic behavior of the enzyme-analog complex, revealing how the binding of 3-APHD affects the enzyme's structure and flexibility. arxiv.orgnih.gov

Q & A

Q. How is 3-acetylpyridine hypoxanthine dinucleotide structurally distinct from nicotinamide adenine dinucleotide (NAD)?

Methodological Answer: 3-Acetylpyridine hypoxanthine dinucleotide differs from NAD in two critical regions:

- Nicotinamide substitution : The nicotinamide group in NAD is replaced with a 3-acetylpyridine moiety, altering redox potential and steric interactions with enzymes .

- Adenine substitution : Hypoxanthine replaces adenine in the dinucleotide structure, reducing hydrogen-bonding capacity and affecting enzyme-coenzyme binding specificity .

This structural divergence makes it a valuable tool for probing enzyme-coenzyme interactions in redox reactions .

Q. What are the standard methods for quantifying 3-acetylpyridine hypoxanthine dinucleotide in enzymatic assays?

Methodological Answer: Key quantification methods include:

- Spectrophotometric assays : Monitor absorbance at 340 nm (for reduced forms) or 260–280 nm (oxidized forms), leveraging the unique spectral profile of the acetylpyridine group .

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Provides high specificity and sensitivity, especially in complex biological matrices. Hypoxanthine’s fragmentation patterns (e.g., m/z 137 → 119) aid identification .

- Enzymatic recycling assays : Couple with dehydrogenases (e.g., lactate dehydrogenase) to amplify signals via NADH/NAD+ interconversion, adjusted for the analog’s redox properties .

Advanced Research Questions

Q. How does substituting hypoxanthine for adenine in dinucleotide coenzymes affect enzyme binding affinity and reaction kinetics?

Methodological Answer: Hypoxanthine’s lack of an exocyclic amine group (vs. adenine) reduces hydrogen-bonding interactions with enzymes, often lowering binding affinity. For example:

- In Methylobacillus flagellatus isocitrate dehydrogenase, hypoxanthine analogs exhibit 40–60% lower catalytic efficiency (kcat/Km) compared to adenine-containing coenzymes .

- Experimental design : Perform competitive inhibition assays with NAD and the analog, using isothermal titration calorimetry (ITC) to quantify ΔG and ΔH of binding .

- Kinetic resolution : Use stopped-flow spectroscopy to compare rates of electron transfer in redox reactions .

Q. In studies where 3-acetylpyridine hypoxanthine dinucleotide shows conflicting catalytic efficiencies across enzyme systems, what methodological approaches can resolve discrepancies?

Methodological Answer: Contradictions often arise from enzyme-specific steric or electronic constraints. Resolve them via:

- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to identify clashes between the acetylpyridine group and enzyme active sites .

- pH titration experiments : Adjust buffer conditions (e.g., 0.04 M potassium phosphate, pH 6.3–8.0) to test protonation-state dependencies .

- Mutagenesis studies : Modify key residues (e.g., glutamate in NAD-binding Rossmann folds) to assess steric tolerance .

Q. How can researchers validate the redox activity of 3-acetylpyridine hypoxanthine dinucleotide in mitochondrial studies?

Methodological Answer:

- Mitochondrial isolation : Use differential centrifugation to purify intact mitochondria, verifying purity via cytochrome c oxidase assays .

- Oxygen consumption assays : Monitor O2 uptake with a Clark electrode, comparing NADH and the analog as substrates for Complex I .

- Fluorescence-based detection : Track reduced forms using autofluorescence (ex/em 340/460 nm) in permeabilized mitochondria .

Q. What analytical techniques are recommended for detecting hypoxanthine release during enzymatic degradation of this coenzyme?

Methodological Answer:

- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to separate hypoxanthine from dinucleotide fragments .

- Nuclear magnetic resonance (NMR) : 1H NMR (600 MHz, D2O) identifies hypoxanthine via characteristic peaks at δ 8.15 (H-8) and δ 8.35 (H-2) .

- Enzymatic coupling : Incubate with xanthine oxidase and measure uric acid formation spectrophotometrically at 290 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.